(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione
Description
(3E)-1-Acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione is a synthetic diketopiperazine (DKP) derivative characterized by a piperazine-2,5-dione core substituted with an acetyl group at the 1-position and a 4-fluorophenyl arylidene moiety at the 3-position. This compound belongs to a class of molecules known for their structural rigidity, metabolic stability, and diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-8(17)16-7-12(18)15-11(13(16)19)6-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,18)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUIDDQIIJLFQP-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)F)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)F)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione, commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities. This compound, with the CAS number 155527-25-6, is characterized by its complex structure and diverse pharmacological properties. Its molecular formula is , and it has a molar mass of 262.24 g/mol .
Chemical Structure
The chemical structure of (3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione is essential to understanding its biological activity. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, including:
- Antimicrobial Activity : Studies have shown that piperazine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to (3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The piperazine-2,5-dione framework has been linked to anticancer activity. Compounds within this class have shown selective inhibitory effects on cancer cell lines, including pancreatic cancer cells . The mechanism often involves the modulation of key cellular pathways related to proliferation and apoptosis.
The biological activity of (3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological processes. These interactions can lead to alterations in cellular signaling pathways, resulting in therapeutic effects.
Antimicrobial Activity
A study evaluated various piperazine derivatives for their antibacterial efficacy. The results indicated that compounds with similar structures to (3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research involving the synthesis of tryptamine-piperazine derivatives highlighted the anticancer potential of compounds featuring the piperazine ring. One derivative showed selective anti-proliferative activity against human pancreatic cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Electronic Effects
The biological and physicochemical properties of piperazine-2,5-dione derivatives are heavily influenced by substituents. Below is a comparison of key analogs:
Key Observations:
- Lipophilicity: The acetyl group in the target compound likely increases lipophilicity compared to non-acetylated analogs like XR334, which exhibit poor solubility . This modification mirrors strategies used in plinabulin, where imidazole substituents enhance membrane permeability .
- Electronic Effects: The 4-fluorophenyl group introduces electron-withdrawing effects, contrasting with electron-donating groups (e.g., 4-methoxy in or dimethylamino in ). Such differences impact charge distribution, solubility, and receptor interactions .
Anticancer Activity
- XR334 and Piperazine B : Exhibit moderate anticancer activity due to low lipophilicity and extensive intermolecular hydrogen bonding, limiting cellular uptake .
- Plinabulin : The imidazole moiety reduces intermolecular interactions, enhancing lipophilicity and microtubule-disrupting activity .
Antimicrobial Activity
Natural DKPs like (3S,6R)-3-(4-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione () show antibiotic activity, attributed to methylthio and hydroxybenzyl groups. The target compound’s fluorine substituent, however, may confer distinct mechanisms, such as enhanced metabolic stability .
Physicochemical Properties
Solubility and Surface Tension
- Methyl Substitution: Fewer methyl groups on the DKP scaffold correlate with higher surface tension and solubility ().
- Fluorine Impact: The electronegative fluorine atom may reduce solubility in nonpolar solvents but enhance stability against oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
